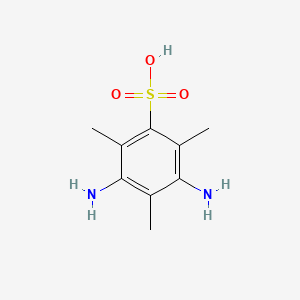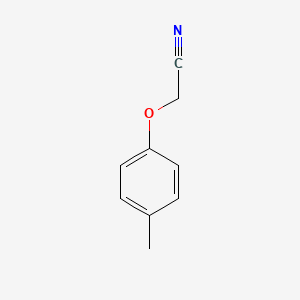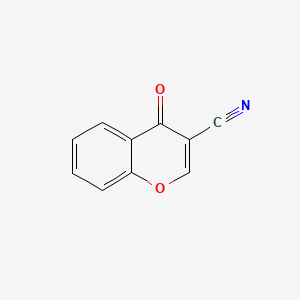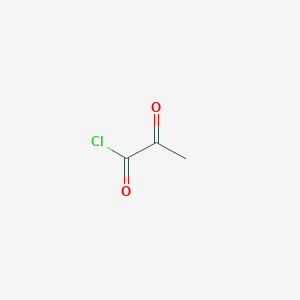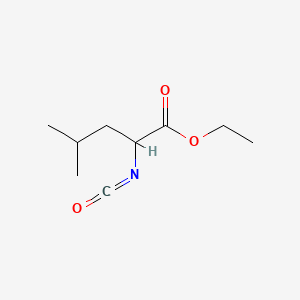
3,5-二甲基-3-己醇
描述
3,5-Dimethyl-3-hexanol: is an organic compound with the molecular formula C8H18O . It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
科学研究应用
Chemistry: 3,5-Dimethyl-3-hexanol is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: While specific biological applications are limited, tertiary alcohols like 3,5-Dimethyl-3-hexanol can be used in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In industrial applications, 3,5-Dimethyl-3-hexanol is used as a solvent in the production of coatings, adhesives, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
3,5-Dimethyl-3-hexanol is a chemical compound with the molecular formula C8H18O . This compound, like other alcohols, has a wide range of potential applications and effects.
Mode of Action
Alcohols typically exert their effects by interacting with biological molecules such as proteins and lipids, altering their structure and function . The specific interactions of 3,5-Dimethyl-3-hexanol with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Alcohols can influence a variety of biochemical pathways, often by interacting with enzymes that catalyze key reactions . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
It is known that exposure to the compound can cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that 3,5-Dimethyl-3-hexanol may interact with cellular membranes or other molecular targets in these tissues.
生化分析
Cellular Effects
It is known that alcohols can affect cell membranes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3,5-Dimethyl-3-hexanol on these processes are not currently known.
Molecular Mechanism
As an alcohol, it may interact with biomolecules through hydrogen bonding or other types of interactions . Specific binding interactions, enzyme inhibition or activation, and changes in gene expression caused by 3,5-Dimethyl-3-hexanol are not currently known.
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-3-hexanol can be synthesized through several methods. One common approach involves the Grignard reaction , where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (like 3,5-dimethyl-2-hexanone) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, 3,5-Dimethyl-3-hexanol can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone to the alcohol, yielding 3,5-Dimethyl-3-hexanol.
化学反应分析
Types of Reactions:
Oxidation: 3,5-Dimethyl-3-hexanol can undergo oxidation reactions to form the corresponding ketone, 3,5-dimethyl-2-hexanone. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Although it is already an alcohol, further reduction is not typical. it can be involved in reduction reactions as a solvent or reactant.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3), and other halogenating agents.
Major Products:
Oxidation: 3,5-Dimethyl-2-hexanone.
Substitution: 3,5-Dimethyl-3-hexyl chloride (when reacted with thionyl chloride).
相似化合物的比较
3,5-Dimethyl-2-hexanol: Similar in structure but with the hydroxyl group on the second carbon.
3,5-Dimethyl-1-hexanol: The hydroxyl group is on the first carbon, making it a primary alcohol.
3,5-Dimethyl-3-pentanol: A shorter carbon chain but with a similar tertiary alcohol structure.
Uniqueness: 3,5-Dimethyl-3-hexanol is unique due to its specific placement of the hydroxyl group on the third carbon of a hexane chain, making it a tertiary alcohol. This structure imparts distinct chemical properties, such as resistance to oxidation compared to primary and secondary alcohols, and a higher boiling point due to increased molecular interactions.
属性
IUPAC Name |
3,5-dimethylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-8(4,9)6-7(2)3/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGJWCKWKKMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871288 | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-91-0 | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexanol, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hexanol, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylhexan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,5-Dimethyl-3-hexanol influence its reaction with the hydroxyl radical (OH)?
A1: The structure of 3,5-Dimethyl-3-hexanol plays a key role in its reaction with the OH radical. Studies have shown that this reaction leads to the formation of various products, including acetone, 2-butanone, 2-methylpropanal, 4-methyl-2-pentanone, and 4-hydroxy-4-methyl-2-pentanone []. The formation of 4-hydroxy-4-methyl-2-pentanone is particularly noteworthy as it provides evidence for alkoxy radical isomerization, a process where an alkoxy radical rearranges its structure through intramolecular hydrogen abstraction [, ]. The specific arrangement of methyl and hydroxyl groups in 3,5-Dimethyl-3-hexanol facilitates a 1,5-H shift within the resulting alkoxy radical, leading to the observed isomerization product.
Q2: What is the significance of alkoxy radical isomerization in the atmospheric chemistry of 3,5-Dimethyl-3-hexanol?
A2: Alkoxy radical isomerization is a significant process in the atmospheric degradation of 3,5-Dimethyl-3-hexanol and other volatile organic compounds (VOCs) [, ]. This isomerization can compete with other atmospheric reactions of alkoxy radicals, such as decomposition and reaction with oxygen (O2). These competing pathways ultimately influence the types and concentrations of secondary pollutants formed in the atmosphere. Understanding the rate constants for these competing reactions is crucial for accurately modeling atmospheric chemistry and predicting the environmental impact of VOC emissions.
Q3: Are there any spectroscopic studies on 3,5-Dimethyl-3-hexanol?
A3: Yes, dielectric spectroscopy studies have been conducted on 3,5-Dimethyl-3-hexanol []. These studies, focusing on dielectric constant and loss measurements in a heptane solution, revealed two distinct relaxation times. The longer relaxation time was attributed to the rotation of the entire molecule, while the shorter relaxation time was associated with the relaxation of the OH-group within the molecule. Interestingly, the study found minimal evidence of association (e.g., hydrogen bonding) between 3,5-Dimethyl-3-hexanol molecules in the concentration range studied. This suggests that the molecule exists predominantly in a monomeric form in a non-polar solvent like heptane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




